7-(4-Bromophenyl)-7-oxoheptanenitrile

Description

Structural Context and Significance within Halogenated Ketones and Nitriles

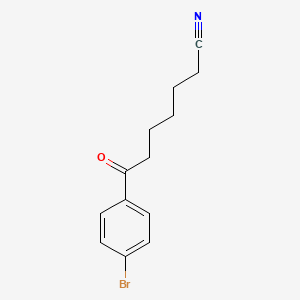

The structure of 7-(4-Bromophenyl)-7-oxoheptanenitrile is characterized by two primary functional groups: a ketone and a nitrile, linked by a six-carbon aliphatic chain. The ketone is part of a 4-bromophenyl ketone moiety, a common feature in many organic compounds. The presence of the bromine atom, a halogen, on the phenyl ring significantly influences the electronic properties of the aromatic system, impacting its reactivity. Halogenated ketones are a well-established class of compounds known for their utility in a wide range of organic reactions.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones. The presence of both a ketone and a nitrile in the same molecule allows for selective manipulation of one group while leaving the other intact, or for intramolecular reactions involving both functionalities.

Relevance of the 4-Bromophenyl Moiety in Advanced Synthetic Chemistry

The 4-bromophenyl group is a key structural element in many organic molecules and serves as a valuable precursor in advanced synthetic chemistry. The bromine atom can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents at the para-position of the phenyl ring, enabling the synthesis of a diverse library of compounds from a single precursor. This versatility makes the 4-bromophenyl moiety a common feature in the design of pharmaceuticals, agrochemicals, and materials.

Overview of Research Scope and Academic Significance for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest a significant potential for academic and industrial research. The compound can be viewed as a valuable building block for the synthesis of a variety of target molecules. Research efforts would likely focus on exploring its reactivity, developing efficient synthetic routes to the compound and its derivatives, and investigating the biological activities and material properties of the resulting products. Its academic significance lies in its potential to serve as a model compound for studying the interplay of its functional groups and for the development of novel synthetic methodologies.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H14BrNO |

| Molecular Weight | 280.16 g/mol chemicalbook.comchemicalbook.com |

| Predicted Boiling Point | 427.3±30.0 °C chemicalbook.com |

| Predicted Density | 1.314±0.06 g/cm3 chemicalbook.com |

| CAS Number | 898766-88-6 chemicalbook.comchemicalbook.comlabscoop.com |

Synthesis and Formulation

A plausible and widely used method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation. tcd.ieuni-siegen.de This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

In the context of synthesizing the target molecule, this would likely involve the reaction of bromobenzene (B47551) with a derivative of heptanenitrile (B1581596) that contains an acyl halide or a similar reactive group at the 7-position. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). tcd.ieuni-siegen.de

The general mechanism for the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of bromobenzene. The bromine atom is a deactivating but ortho-, para-directing group, meaning the acylation would predominantly occur at the para position, leading to the desired 4-substituted product.

Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile.

The carbonyl group of the ketone is susceptible to nucleophilic attack and can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form an amine, and reaction with Grignard or organolithium reagents to form tertiary alcohols.

The nitrile group can also undergo a range of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords a primary amine. Furthermore, the nitrile can react with organometallic reagents to produce ketones after hydrolysis of the intermediate imine.

The presence of both functional groups allows for the possibility of intramolecular reactions, which could lead to the formation of cyclic compounds, such as piperidine (B6355638) or pyridine (B92270) derivatives, which are common structural motifs in pharmaceuticals.

Applications in Modern Organic Synthesis

Given its structure, this compound is a promising intermediate in the synthesis of a variety of more complex molecules.

The 4-bromophenyl moiety serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents. This is a common strategy in medicinal chemistry for the synthesis of compound libraries for drug discovery. nih.govresearchgate.netmdpi.com

The ketone and nitrile functionalities can be used to construct heterocyclic rings. For instance, the ketone can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net Such heterocyclic systems are prevalent in many biologically active compounds.

While direct applications of this compound are not explicitly detailed in the available literature, its potential as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials is significant.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(4-bromophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONHBHRZKLNZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642202 | |

| Record name | 7-(4-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-88-6 | |

| Record name | 7-(4-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 4 Bromophenyl 7 Oxoheptanenitrile and Analogues

Strategic Retrosynthetic Analysis of the 7-(4-Bromophenyl)-7-oxoheptanenitrile Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. researchgate.net For this compound, the analysis identifies two primary disconnections corresponding to the formation of the ketone and the installation of the nitrile group.

The most logical primary disconnection is at the C-C bond between the carbonyl group and the aromatic ring. This disconnection points to a Friedel-Crafts acylation reaction, a robust method for forming aryl ketones. masterorganicchemistry.com This approach identifies bromobenzene (B47551) as one precursor and a seven-carbon aliphatic chain containing an acyl halide and a terminal nitrile as the other.

A further disconnection on the seven-carbon acylating agent, such as 7-chloro-7-oxoheptanenitrile, reveals simpler precursors. This acyl chloride can be conceptually derived from pimeloyl chloride, which in turn can be synthesized from pimelic acid. An alternative retrosynthetic path for the aliphatic chain involves functional group interconversion (FGI), where the nitrile is envisioned as arising from a primary halide via nucleophilic substitution with a cyanide salt. chemistrysteps.com This leads back to a bifunctional C6 precursor like 6-bromohexanoyl chloride.

This analysis suggests that a convergent synthesis, where the aromatic and aliphatic fragments are prepared separately before being joined in a key bond-forming step, is the most efficient strategy.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most prominent direct route involves the acylation of bromobenzene.

A practical multi-step synthesis of this compound can be achieved via a Friedel-Crafts acylation pathway. The key steps are outlined below:

Preparation of the Acylating Agent: The synthesis begins with a suitable seven-carbon precursor, such as pimelic acid. Pimelic acid can be converted to its diacid chloride, pimeloyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂). To achieve the desired mono-acylation and avoid polymerization, one of the acid chloride groups must be selectively converted or protected. A more direct precursor is 6-cyanohexanoic acid, which can be converted to 6-(chloroformyl)hexanenitrile.

Friedel-Crafts Acylation: The core reaction involves the electrophilic aromatic substitution of bromobenzene with the prepared acylating agent (e.g., 6-(chloroformyl)hexanenitrile) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). tcd.ie The bromine atom on the benzene (B151609) ring is an ortho-, para-directing group, but due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed. chegg.com

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice and water, which hydrolyzes the aluminum chloride complex. The product is then extracted with an organic solvent, and the organic layer is washed and dried. Final purification is typically achieved through column chromatography or recrystallization.

An alternative route involves the reaction of a Grignard reagent with a nitrile. libretexts.org For instance, a Grignard reagent prepared from 1,4-dibromobenzene (B42075) could react with a suitable nitrile precursor, followed by hydrolysis to yield the ketone. However, controlling the reactivity and selectivity with bifunctional Grignard reagents can be challenging.

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. researchgate.net Optimization is crucial for maximizing the yield and minimizing side products. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: While aluminum chloride (AlCl₃) is the most common Lewis acid catalyst, others like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, deactivating the catalyst. masterorganicchemistry.com

Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common solvents. For less reactive substrates, a more polar solvent like nitrobenzene (B124822) may be used, although this can complicate product purification.

Temperature: Friedel-Crafts acylations are typically run at low to moderate temperatures (0 °C to room temperature) to control the reaction rate and prevent side reactions.

The table below summarizes typical conditions and their impact on the Friedel-Crafts acylation of bromobenzene.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Lewis Acid Catalyst | AlCl₃ (stoichiometric) | High reactivity, standard choice for acylation. tcd.ie |

| Lewis Acid Catalyst | FeCl₃ (catalytic) | Milder catalyst, may require higher temperatures. |

| Solvent | Dichloromethane (DCM) | Inert solvent, easy to remove. |

| Solvent | Carbon Disulfide (CS₂) | Good solvent for reactants, but flammable and toxic. |

| Temperature | 0 °C to 25 °C | Controls exothermicity and minimizes side-product formation. |

| Temperature | Reflux | May be needed for less reactive acylating agents but increases risk of side reactions. |

Analogous Synthetic Pathways for Related Bromophenyl-Keto-Nitriles

The synthetic strategies developed for this compound can be adapted to produce a variety of homologues and isomers.

4-(4-Bromophenyl)-4-oxobutanenitrile: This shorter-chain homologue is a versatile intermediate in organic synthesis. chemimpex.com Its synthesis follows a similar Friedel-Crafts acylation route, using bromobenzene and succinic anhydride (B1165640) or a derivative like 3-(chloroformyl)propanenitrile.

7-(3-Bromophenyl)-7-oxoheptanenitrile: To synthesize the meta-isomer, the Friedel-Crafts acylation would need to be performed on a substrate that directs acylation to the meta position, or by starting with 1,3-dibromobenzene (B47543) and selectively functionalizing one position. However, since bromine is an ortho-, para-director, direct acylation of bromobenzene will not yield the meta product in significant amounts. A more viable route would involve the acylation of benzene, followed by bromination under conditions that favor meta-substitution, although this is often difficult to control. A more reliable approach is to start with 3-bromo-substituted precursors. For example, the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin has been reported, demonstrating the utility of 3-bromophenylacetic acid as a building block. mdpi.com

7-(3-iodophenyl)-7-oxoheptanenitrile: The synthesis of this iodo-analogue would be analogous to the bromo-compound, starting with iodobenzene (B50100) instead of bromobenzene in the Friedel-Crafts acylation step.

The table below outlines the key starting materials for these related compounds.

| Target Compound | Aromatic Precursor | Acylating Agent Precursor |

|---|---|---|

| This compound | Bromobenzene | Pimelic acid / 6-Cyanohexanoic acid |

| 4-(4-Bromophenyl)-4-oxobutanenitrile | Bromobenzene | Succinic acid / 3-Cyanopropanoic acid |

| 7-(3-Bromophenyl)-7-oxoheptanenitrile | 1,3-Dibromobenzene or 3-Bromoanisole | Pimelic acid / 6-Cyanohexanoic acid |

| 7-(3-Iodophenyl)-7-oxoheptanenitrile | 3-Iodoanisole | Pimelic acid / 6-Cyanohexanoic acid |

The synthesis of this class of compounds relies on a few fundamental bond-forming reactions.

Ketone Formation:

Friedel-Crafts Acylation: As discussed, this is a primary method for forming the aryl-ketone bond. libretexts.org The reaction proceeds via an electrophilic acylium ion, which attacks the electron-rich aromatic ring.

Reaction of Organometallics with Nitriles: An alternative method involves the reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a nitrile (R'-CN). libretexts.orgchemistrysteps.com This forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.org This method is particularly useful when Friedel-Crafts conditions are not suitable.

Nitrile Formation:

Nucleophilic Substitution (SN2): This is one of the most common methods for introducing a nitrile group. It involves the reaction of a primary or secondary alkyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent. chemistrysteps.comlibretexts.orgchemguide.co.uk

Dehydration of Primary Amides: Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemistrysteps.comchemguide.co.uk This provides a route to nitriles from carboxylic acids, which can be converted to primary amides first.

The following table summarizes these key reactions.

| Functional Group | Reaction Name | Reactants | Product |

|---|---|---|---|

| Ketone | Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride (+ Lewis Acid) | Aryl Ketone |

| Ketone | Grignard/Organolithium Addition | Nitrile + Organometallic Reagent, then H₃O⁺ | Ketone |

| Nitrile | SN2 Cyanation | Alkyl Halide + NaCN/KCN | Alkyl Nitrile |

| Nitrile | Amide Dehydration | Primary Amide + Dehydrating Agent (e.g., P₄O₁₀) | Nitrile |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of this compound and its analogues, various catalytic systems have been explored.

Transition metals, particularly copper and palladium, play a pivotal role in the formation of aryl nitriles and ketones, key structural motifs in the target molecule.

Copper-Catalyzed Cyanation:

Copper-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring. rsc.orgresearchgate.net This approach is a viable strategy for synthesizing aromatic nitriles. thieme-connect.com Various cyanide sources can be employed, including traditional reagents like potassium cyanide (KCN) and copper(I) cyanide (CuCN), as well as less toxic alternatives. rsc.org The development of protocols using safer cyanide sources is a significant advancement in this area. acs.org For instance, a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) can serve as an in-situ cyanide source in a copper-mediated reaction. acs.org

Modern copper-catalyzed cyanation reactions often utilize ligands to enhance the catalyst's efficacy and can be performed under milder conditions than traditional methods like the Rosenmund-von Braun reaction. rsc.org These reactions can tolerate a range of functional groups, making them suitable for the synthesis of complex molecules. rsc.org

Palladium-Catalyzed Reactions:

Palladium catalysis is instrumental in forming the ketone functionality. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. organic-chemistry.orgresearchgate.net For the synthesis of aryl ketones, these reactions can involve the coupling of an arylboronic acid with an acyl chloride or a carboxylic acid that has been activated in situ. organic-chemistry.orgorganic-chemistry.org

A notable development is the palladium-catalyzed oxidative coupling of arenes with carbon monoxide to generate ketones. rsc.org This method offers an atom-economical approach by utilizing C-H bond functionalization. rsc.org Additionally, palladium-catalyzed hydrocyanation of unsaturated precursors can be a route to nitrile-containing intermediates. organic-chemistry.org

The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, which is crucial for the synthesis of substituted analogues of this compound. organic-chemistry.orgacs.org

| Catalytic Method | Bond Formed | Key Features | Potential Application in Synthesis |

|---|---|---|---|

| Copper-Catalyzed Cyanation | Aryl-CN | Utilizes various cyanide sources; can be ligand-assisted for milder conditions. rsc.orgthieme-connect.com | Introduction of the nitrile group onto the phenyl ring. |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Aryl-C(O)R | Couples arylboronic acids with acyl chlorides or activated carboxylic acids. organic-chemistry.orgresearchgate.net | Formation of the aryl ketone moiety. |

| Palladium-Catalyzed Carbonylative C-H Functionalization | Aryl-C(O)Aryl' | Directly couples arenes with carbon monoxide. rsc.org | Alternative, atom-economical route to the ketone. |

While transition metal catalysis is prevalent, organocatalysis and enzyme catalysis are emerging as powerful alternatives, offering unique selectivity and often milder reaction conditions.

Organocatalysis: In related systems, organocatalytic methods have been developed for the synthesis of functionalized 1,2,3-triazoles from nitriles and arylazides under metal-free conditions. researchgate.net These reactions can proceed with high regioselectivity. researchgate.net While not directly applied to this compound, these principles could inspire new synthetic routes.

Enzyme Catalysis: Biocatalysis offers high selectivity and operates under environmentally benign conditions, typically in aqueous media at ambient temperatures. journals.co.za Enzymes such as ketoreductases can be used for the stereoselective reduction of keto-nitriles to produce chiral hydroxy-nitriles, which are valuable intermediates for chiral lactones. researchgate.net Nitrilases and nitrile hydratases can selectively hydrolyze nitriles to carboxylic acids or amides, respectively. journals.co.za This enzymatic hydrolysis can be highly enantioselective, providing a route to chiral carboxylic acids from racemic nitriles. researchgate.net Aldoxime dehydratases can catalyze the enantioselective dehydration of aldoximes to form chiral nitriles. nih.gov

Regioselectivity, the control of where a reaction occurs on a molecule, is critical when dealing with multifunctional compounds. In the context of synthesizing analogues of this compound, controlling the position of functional groups is paramount.

For instance, in the functionalization of aromatic rings, directing groups can be employed to achieve ortho, meta, or para substitution. Palladium-catalyzed C-H activation often relies on directing groups to achieve high regioselectivity. acs.org In the synthesis of unsaturated nitriles, copper-catalyzed hydrocyanation of allenes can proceed with high regioselectivity to form β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org The choice of catalyst and reaction conditions can also influence the regioselectivity of cycloaddition reactions involving nitriles. researchgate.net

The synthesis of chiral molecules, which have a specific three-dimensional arrangement, is of great importance, particularly in medicinal chemistry. Developing stereoselective methods for the synthesis of chiral analogues of this compound can lead to compounds with specific biological activities.

Enzymatic catalysis is a premier method for achieving high stereoselectivity. acs.org For example, carbonyl reductases can reduce β-ketonitriles to either (R)- or (S)-β-hydroxy nitriles with excellent optical purity. acs.org Subsequent enzymatic hydrolysis can yield chiral β-hydroxy carboxylic acids. acs.org

Asymmetric catalysis using chiral metal complexes is another powerful approach. The merger of photoredox catalysis with asymmetric copper catalysis has been used to synthesize enantiomerically enriched alkyl nitriles from achiral carboxylic acids. organic-chemistry.org

Green Chemistry Principles in Synthetic Protocol Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. acs.orgnih.gov

One of the key principles of green chemistry is the reduction or elimination of solvents, or the use of environmentally benign solvents like water. nih.govtandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify purification processes. tandfonline.com For instance, the synthesis of 1,2,3-triazoles from nitriles can be achieved under solvent-free conditions. researchgate.net The synthesis of renewable aviation fuel additives from aromatic aldehydes and methyl isobutyl ketone has also been demonstrated under solvent-free conditions. rsc.org

Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.comtandfonline.com The development of catalytic systems that are effective in water is a major goal of green chemistry. organic-chemistry.org For example, palladium-catalyzed coupling reactions for ketone synthesis have been successfully carried out in water. organic-chemistry.org The use of deep eutectic mixtures, which are biodegradable and have low toxicity, is another green alternative to traditional organic solvents. organic-chemistry.org

| Green Chemistry Principle | Application in Synthesis | Benefits | Example |

|---|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water or deep eutectic solvents. organic-chemistry.orgorganic-chemistry.org | Reduced toxicity, improved safety, and less environmental pollution. tandfonline.com | Palladium-catalyzed ketone synthesis in water. organic-chemistry.org |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent. researchgate.net | Reduced waste, simplified workup, and potential for increased reaction rates. tandfonline.com | Solvent-free synthesis of 1,2,3-triazoles. researchgate.net |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. mdpi.com | Increased atom economy, reduced waste, and milder reaction conditions. | Transition metal and enzyme catalysis. rsc.orgjournals.co.za |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. researchgate.net | Reduced reliance on fossil fuels and a more sustainable process. | Synthesis from lignocellulose-derived aromatic aldehydes. rsc.org |

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become paramount in evaluating and designing synthetic routes. Atom economy and reaction efficiency are critical metrics in this assessment, providing a quantitative measure of how effectively raw materials are converted into the desired product. This section will analyze the synthesis of this compound and its analogues through the lens of these principles, with a focus on the widely employed Friedel-Crafts acylation reaction.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound, the primary reactants are bromobenzene and 6-cyanohexanoyl chloride. The balanced chemical equation for this reaction is:

C₆H₅Br + ClCO(CH₂)₄CN + AlCl₃ → C₁₃H₁₄BrNO + HCl + AlCl₃

In this reaction, aluminum chloride acts as a catalyst and is theoretically regenerated. However, in practice, it is often used in stoichiometric amounts and is consumed during the aqueous workup, forming aluminum hydroxide (B78521) and hydrogen chloride. For the purpose of a strict atom economy calculation based on the reactants that form the product and byproducts, we consider the formation of hydrogen chloride (HCl) as the primary byproduct.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Bromobenzene | C₆H₅Br | 157.01 | Reactant |

| 6-Cyanohexanoyl chloride | C₇H₁₀ClNO | 159.61 | Reactant |

| This compound | C₁₃H₁₄BrNO | 280.16 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

The atom economy can be calculated as follows:

Atom Economy = [Molecular Weight of Product / (Molecular Weight of Bromobenzene + Molecular Weight of 6-Cyanohexanoyl chloride)] x 100

Atom Economy = [280.16 / (157.01 + 159.61)] x 100 ≈ 88.4%

Reaction Efficiency

Reaction efficiency provides a more practical measure of a synthesis by considering the actual yield of the product, the stoichiometry of the reactants, and the generation of waste. A key metric for this is the reaction mass efficiency (RME), which is the mass of the isolated product divided by the total mass of reactants used.

In a typical laboratory-scale synthesis, an excess of one reactant and the catalyst is often used to drive the reaction to completion. For instance, a plausible experimental setup might involve the following molar equivalents:

Bromobenzene: 1.0 equivalent

6-Cyanohexanoyl chloride: 1.1 equivalents

Aluminum chloride: 1.2 equivalents

Assuming a reaction yield of 85%, we can analyze the reaction efficiency.

| Parameter | Value | Notes |

|---|---|---|

| Theoretical Yield | Calculated based on the limiting reactant (Bromobenzene) | - |

| Actual Yield | 85% of Theoretical Yield | Assumed for this analysis |

| Atom Economy | 88.4% | Theoretical maximum efficiency |

| Reaction Mass Efficiency (RME) | Lower than Atom Economy | Accounts for excess reagents and actual yield |

Catalyst Optimization: The use of catalytic rather than stoichiometric amounts of Lewis acids, or the development of reusable solid acid catalysts, would significantly improve the atom economy and reduce waste.

Solvent Selection: Exploring greener solvent alternatives to traditional chlorinated solvents used in Friedel-Crafts reactions can reduce the environmental impact.

Alternative Acylating Agents: Investigating the use of carboxylic acids or anhydrides in place of acyl chlorides could offer a more atom-economical route, with water being the only byproduct.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum would be used to identify the chemical environment of all hydrogen atoms in 7-(4-Bromophenyl)-7-oxoheptanenitrile. The expected spectrum would show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the heptanenitrile (B1581596) chain. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons would be found in the upfield region (typically 1.5-3.5 ppm). The protons alpha to the carbonyl group and the nitrile group would be the most downfield among the aliphatic signals.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to spin-spin coupling with neighboring protons, which reveals connectivity information (e.g., singlet, doublet, triplet, multiplet).

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A decoupled spectrum for this compound would show a distinct peak for each unique carbon atom. Expected signals would include:

The carbonyl carbon (C=O), which is highly deshielded and would appear far downfield (typically 190-200 ppm).

The nitrile carbon (C≡N), appearing in the 115-125 ppm range.

Aromatic carbons from the bromophenyl group, typically between 120-140 ppm. The carbon atom bonded to the bromine would have a characteristic chemical shift.

Aliphatic carbons of the heptane (B126788) chain, appearing in the upfield region (20-45 ppm).

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, showing which protons are adjacent to each other in the aliphatic chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the signal of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the bromophenyl ring, the carbonyl group, and the aliphatic chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₃H₁₄BrNO) by distinguishing it from other formulas with the same nominal mass. The presence of bromine would be confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M+ and M+2) of nearly equal intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Purity and Identity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to:

Assess Purity: Determine the purity of the sample by separating the target compound from any impurities or starting materials.

Confirm Identity: The mass spectrometer provides the molecular weight of the compound eluting from the LC column at a specific retention time, confirming its identity.

Without access to experimental data from peer-reviewed scientific literature or spectral databases, a detailed, data-driven analysis for this compound cannot be completed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the molecular vibrations of a sample. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes corresponding to different functional groups can be identified, providing a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, with characteristic peaks corresponding to specific functional groups. For this compound, the key functional groups expected to exhibit distinct IR absorptions are the nitrile group (-C≡N), the ketone carbonyl group (C=O), the aromatic bromophenyl ring, and the aliphatic heptanenitrile chain.

The nitrile group's C≡N triple bond stretch is anticipated to produce a sharp and strong absorption band in the range of 2260-2240 cm⁻¹, a region of the IR spectrum that is typically uncongested, making this peak a highly diagnostic feature. libretexts.org

The carbonyl (C=O) stretching vibration of the ketone is another prominent feature. As an aromatic ketone, where the carbonyl group is conjugated with the bromophenyl ring, the absorption is expected to appear at a lower wavenumber compared to a saturated ketone, generally in the region of 1705-1685 cm⁻¹. spectroscopyonline.com This shift is due to the delocalization of π-electrons, which slightly weakens the C=O bond.

The bromophenyl group will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to be observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. journalajst.com Aromatic C-C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range. journalajst.com The C-Br stretching vibration is found at lower wavenumbers, typically below 1000 cm⁻¹, and can be useful for confirming the presence of the bromine substituent. journalajst.com

The aliphatic heptanenitrile chain will be characterized by C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups, which are expected to produce strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for these groups will appear in the 1470-1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2260-2240 | Strong, Sharp |

| Aromatic Ketone (C=O) | C=O Stretch | 1705-1685 | Strong |

| Bromophenyl (Aromatic) | C-H Stretch | 3100-3000 | Medium-Weak |

| C-C Stretch | 1600-1450 | Medium-Weak | |

| C-Br Stretch | < 1000 | Medium-Strong | |

| Aliphatic Chain (-CH₂) | C-H Stretch | 2960-2850 | Strong |

| C-H Bend | 1470-1450 | Medium |

Raman spectroscopy is a complementary vibrational spectroscopic technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. nih.gov This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, the nitrile C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum, typically observed in the 2240-2220 cm⁻¹ range for aromatic nitriles. spectroscopyonline.comresearchgate.net The symmetry of the C≡N bond makes it a strong Raman scatterer. The carbonyl C=O stretch of the aromatic ketone will also be visible, generally in a similar region to its IR absorption (1705-1685 cm⁻¹), though its intensity can vary.

The aromatic ring vibrations of the bromophenyl group are often strong in Raman spectra due to the high polarizability of the π-electron system. The C-C stretching modes in the 1600-1450 cm⁻¹ region are particularly prominent. The C-Br stretch will also be Raman active, appearing at low wavenumbers. The symmetric vibrations of the aliphatic chain can also be observed.

The table below summarizes the anticipated Raman shifts for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2240-2220 | Strong, Sharp |

| Aromatic Ketone (C=O) | C=O Stretch | 1705-1685 | Medium |

| Bromophenyl (Aromatic) | Ring Breathing Modes | ~1000 | Strong |

| C-C Stretch | 1600-1450 | Strong | |

| C-Br Stretch | < 1000 | Medium | |

| Aliphatic Chain (-CH₂) | C-H Stretch | 2960-2850 | Medium |

Integration of Advanced Spectroscopic Methods in Chemical Research

In modern chemical research, the structural elucidation of a novel compound like this compound rarely relies on a single analytical technique. Instead, a combination of spectroscopic methods is employed to build a comprehensive and unambiguous picture of the molecular structure.

The integration of IR and Raman spectroscopy is particularly powerful. Because their selection rules differ, they often provide complementary information. For instance, a highly symmetric vibration might be weak or inactive in the IR spectrum but strong in the Raman spectrum. By comparing the two spectra, a more complete vibrational analysis can be performed.

Beyond vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to determine the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and the number of different types of protons and carbon atoms. Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and providing clues about the molecular structure. For crystalline samples, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.

By combining the data from these advanced spectroscopic methods, chemists can confidently determine the structure of new molecules, which is a critical step in understanding their reactivity and potential applications.

Chemical Reactivity and Transformations of 7 4 Bromophenyl 7 Oxoheptanenitrile

Reactions Involving the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The bromine atom on the phenyl ring of 7-(4-Bromophenyl)-7-oxoheptanenitrile makes it an excellent substrate for such reactions. While specific studies on this exact molecule are not prevalent in the cited literature, the reactivity of similar 4-bromoacetophenone derivatives is well-documented and serves as a strong predictor of its behavior. ikm.org.myrsc.orgresearchgate.netarkat-usa.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). mdpi.com The reaction is compatible with a wide range of functional groups, and the ketone and nitrile moieties in the target molecule are generally stable under these conditions.

The successful coupling of 4'-bromoacetophenone (B126571) with various boronic acids suggests that this compound would similarly yield a variety of biaryl or aryl-vinyl derivatives. rsc.orgresearchgate.netnih.gov For instance, reaction with phenylboronic acid would be expected to produce 7-oxo-7-(biphenyl-4-yl)heptanenitrile. The reaction conditions can be optimized by varying parameters such as the base, solvent, and temperature to achieve high conversion rates. ikm.org.myresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 4-Bromoacetophenone with Phenylboronic Acid

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | Water | 100 | 98 | researchgate.net |

| Pd(II)-complex | KOH | Water | 100 | 94 | arkat-usa.org |

| Magnetic Pd(II)-N₂O₂ | Na₂CO₃ | N/A | 140 | High Conversion | ikm.org.my |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

This table presents data for the analogous compound 4-bromoacetophenone and is intended to be illustrative of the expected reactivity of this compound.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The ketone group in this compound is an electron-withdrawing group. However, its activating effect for SNAr is generally weaker than that of a nitro group. libretexts.org Therefore, SNAr reactions on this substrate would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may not proceed with high efficiency. The reactivity in SNAr is also dependent on the leaving group, with fluoride (B91410) being the best and iodide being the worst, which places bromide in a moderately reactive position. youtube.com In the absence of stronger activating groups, SNAr is not the most common transformation for this type of compound.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for aryl bromides, which can be readily converted to their corresponding aryllithium or Grignard reagents. wikipedia.orgnih.gov These newly formed organometallic intermediates are highly nucleophilic and can react with a wide range of electrophiles.

For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid bromine-lithium exchange. wikipedia.orgias.ac.inharvard.edu This would generate a lithiated intermediate that can then be quenched with various electrophiles. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Other electrophiles like carbon dioxide, alkyl halides, or silyl (B83357) chlorides could also be employed to introduce further functionality. It is important to note that the ketone functionality within the starting material could potentially react with the organolithium reagent, leading to side products. Therefore, careful control of reaction conditions, such as low temperatures, is crucial.

Transformations of the Ketone Functionality

The ketone group is a versatile site for a variety of chemical transformations, including reduction to an alcohol and functionalization at the alpha-position through enolate chemistry.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 7-(4-bromophenyl)-7-hydroxyheptanenitrile. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. scribd.comgravitywaves.com

The reduction of acetophenone (B1666503), a structurally similar ketone, with sodium borohydride is a well-established procedure that proceeds with high yield. scribd.comgravitywaves.comblogspot.com An excess of sodium borohydride is often used to ensure complete conversion, and the reaction is typically followed by an acidic workup to neutralize any remaining reducing agent and protonate the resulting alkoxide. gravitywaves.comblogspot.com The nitrile and the aryl bromide functionalities are generally stable under these conditions.

Table 2: Representative Conditions for the Reduction of Acetophenone with Sodium Borohydride

| Reducing Agent | Solvent | Temperature | Work-up | Product | Reference |

| NaBH₄ | 95% Ethanol | Ice bath, then RT | 3M HCl | 1-Phenylethanol | blogspot.com |

| NaBH₄ | Methanol | 0 °C | N/A | 1-Phenylethanol | scribd.comscribd.com |

This table presents data for the analogous compound acetophenone and is intended to be illustrative of the expected reactivity of this compound.

The carbon atoms adjacent to the ketone carbonyl group (the α-carbons) are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position.

For this compound, there are two α-positions: the benzylic position and the methylene (B1212753) group within the heptanenitrile (B1581596) chain. The benzylic protons are generally more acidic and would be preferentially deprotonated. The resulting enolate can then be alkylated, for example, with an alkyl halide. rsc.orgnih.gov This reaction is often plagued by side reactions such as O-alkylation and polyalkylation, so careful control of the base, solvent, and temperature is necessary. rsc.org

Another important α-functionalization is bromination. The α-bromination of aralkyl ketones can be achieved using reagents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide. nih.govnih.gov The resulting α-bromo ketone is a versatile intermediate for further synthetic transformations. nih.govgoogle.com

Table 3: Representative Conditions for Alpha-Alkylation of Acetophenone

| Base | Alkylating Agent | Catalyst | Solvent | Product | Reference |

| Catalytic base | Benzyl alcohol | Ni/SiO₂-Al₂O₃ | Solvent-free | α-Alkylated acetophenone | rsc.org |

| N/A | Primary alcohols | FeCl₂ | N/A | α-Alkylated ketones | researchgate.net |

This table presents data for the analogous compound acetophenone and is intended to be illustrative of the expected reactivity of this compound.

Carbonyl Addition and Condensation Reactions

The carbonyl group of the ketone is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. This allows for a range of addition and condensation reactions.

Nucleophilic Addition: A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Common nucleophiles include organometallic reagents like Grignard and organolithium reagents, as well as hydrides.

Condensation Reactions: The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) allows for enolate formation under basic conditions. This enolate can then act as a nucleophile in condensation reactions such as the aldol (B89426) condensation. However, given the structure of this compound, self-condensation would be less favorable than reactions with other electrophiles.

Table 1: Illustrative Carbonyl Addition and Condensation Reactions

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Condensation | Base, R'CHO | β-Hydroxy ketone |

Note: This table represents expected reactions based on the functional groups present. Specific experimental data for this compound is not widely available.

Reactions of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is another electrophilic center in the molecule and can undergo several important transformations.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to a carboxylic acid upon heating. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate that can be further hydrolyzed to a carboxylate salt, which is then protonated to yield the carboxylic acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond with the addition of hydrogen atoms. Other reducing systems, such as catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel), can also achieve this reduction.

Nucleophilic Additions to the Nitrile (e.g., Grignard reactions)

Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which upon acidic workup, is hydrolyzed to a ketone. This reaction provides a useful method for the synthesis of ketones with a new carbon-carbon bond adjacent to the former nitrile group.

Table 2: Summary of Nitrile Group Transformations

| Reaction Type | Reagents | Primary Product |

| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, Δ 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |

Note: This table illustrates general reactions of the nitrile functional group. Specific yields and conditions for this compound would require experimental determination.

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.

Elucidation of Reaction Pathways and Intermediates

Nitrile Hydrolysis (Acid-Catalyzed):

Protonation: The nitrogen atom of the nitrile is protonated by the acid, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the nitrile carbon, and the electrons from the pi bond move to the nitrogen.

Deprotonation and Tautomerization: A proton is transferred from the oxygen to the nitrogen, followed by tautomerization of the resulting imidic acid to form an amide.

Further Hydrolysis: The amide can then undergo further acid-catalyzed hydrolysis to the carboxylic acid.

Nitrile Reduction with LiAlH₄:

Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, forming an imine anion complex with aluminum.

Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion which is stabilized by the aluminum.

Hydrolysis: The addition of water in the workup step protonates the nitrogen to yield the primary amine.

Grignard Reaction with a Nitrile:

Nucleophilic Addition: The carbanionic carbon of the Grignard reagent attacks the nitrile carbon, breaking one of the pi bonds and forming a new carbon-carbon bond. This results in the formation of a magnesium salt of an imine.

Hydrolysis: Upon addition of aqueous acid, the imine is hydrolyzed to a ketone. This process involves protonation of the imine nitrogen, followed by attack of water and subsequent elimination of ammonia.

These mechanistic pathways, while general for the respective functional groups, provide a solid framework for understanding the potential chemical transformations of this compound.

Stereoelectronic Models for Selectivity Control

Extensive literature searches did not yield specific studies applying stereoelectronic models to control the selectivity of reactions for this compound. The prochiral nature of the ketone functional group in this molecule suggests that stereoselective transformations, such as nucleophilic additions to the carbonyl group, are theoretically possible. However, there is no documented research on achieving such selectivity for this specific compound.

For context, stereoelectronic models are fundamental concepts in organic chemistry used to predict and explain the stereochemical outcome of reactions. These models consider the spatial arrangement of electron orbitals and steric bulk to determine the most favorable trajectory for a nucleophile to attack a carbonyl group, particularly in molecules that have a nearby chiral center or are influenced by a chiral reagent.

Key theoretical models that would be relevant for analyzing potential stereoselective reactions of this compound, should such reactions be developed, include:

Felkin-Anh Model: This model is widely used to predict the stereochemistry of nucleophilic attack on carbonyl groups adjacent to a stereocenter. It posits that the largest group on the adjacent carbon orients itself perpendicular to the carbonyl bond, minimizing steric hindrance for the incoming nucleophile, which approaches at the Bürgi-Dunitz angle.

Cram's Rule and the Cram Chelation Model: Cram's rule offers a simpler model based on steric hindrance, where the nucleophile attacks from the side of the smallest substituent. The Cram Chelation Model is an important variation applicable when a chelating group (like a hydroxyl or ether) is present on the carbon adjacent to the carbonyl. This group can coordinate with a metal ion from the reagent, creating a rigid cyclic transition state that directs the nucleophilic attack.

In the absence of a pre-existing chiral center adjacent to the ketone in this compound, selectivity would need to be induced externally. This is typically achieved through:

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule, for instance, by modifying the nitrile group. This auxiliary would then direct the stereochemical course of a subsequent reaction, such as the reduction of the ketone, before being cleaved to yield an enantiomerically enriched product.

Chiral Catalysts: An asymmetric reduction or other nucleophilic addition could be performed using a chiral catalyst (e.g., a chiral metal complex or an enzyme). The catalyst creates a chiral environment around the ketone, favoring the formation of one enantiomer over the other.

As no experimental data for this compound is available, no data tables on reaction conditions, yields, or diastereomeric/enantiomeric excess can be presented. The application of the aforementioned models remains purely hypothetical for this compound.

Computational Chemistry and Theoretical Studies on 7 4 Bromophenyl 7 Oxoheptanenitrile

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For a flexible molecule such as 7-(4-Bromophenyl)-7-oxoheptanenitrile, which possesses a long alkyl chain, multiple rotational conformers can exist. Computational methods are employed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying a broad range of molecules. nih.govmdpi.com In a typical DFT study, the geometry of this compound would be optimized without constraints. This process involves systematically adjusting the positions of the atoms until the lowest energy arrangement is found. nih.gov Such calculations are often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to ensure reliable results. asianpubs.orgresearchgate.net The outcome of a geometry optimization is a set of precise bond lengths, bond angles, and dihedral angles that define the molecule's most stable structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Type | Atoms Involved | Value |

| Bond Length | C=O | Carbonyl Carbon - Oxygen | 1.21 Å |

| Bond Length | C-Br | Aromatic Carbon - Bromine | 1.91 Å |

| Bond Length | C≡N | Nitrile Carbon - Nitrogen | 1.15 Å |

| Bond Angle | C-C(O)-C | Phenyl C - Carbonyl C - Alkyl C | 119.5° |

| Dihedral Angle | C-C-C-C | Torsion along the alkyl chain | ~180° (anti) |

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods such as PM6 (Parameterization Method 6) and PM7 are implemented in software packages like MOPAC (Molecular Orbital PACkage). nih.gov These methods are significantly faster than DFT, making them highly useful for preliminary studies of large molecules where ab initio methods would be computationally prohibitive. wikipedia.org For this compound, semi-empirical methods could be used to perform an initial broad conformational search to identify a range of low-energy structures, which could then be subjected to more accurate DFT calculations for final refinement. However, the results can be less reliable if the molecule under study is dissimilar to the molecules used for parameterization. wikipedia.org

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMO) and Charge Distribution)

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Furthermore, the distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms and positive potential (blue) around the hydrogen atoms.

Table 2: Illustrative Electronic Properties for this compound (Hypothetical Data)

| Property | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates chemical stability and resistance to electronic excitation. |

Prediction of Chemical Reactivity and Regioselectivity

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. asianpubs.orgresearchgate.net These descriptors provide a framework for understanding and predicting the reactivity of this compound.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

In addition to these global descriptors, local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of a reaction. asianpubs.org

Table 3: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Value (eV) |

| Hardness (η) | (LUMO - HOMO) / 2 | 2.83 |

| Softness (S) | 1 / (2η) | 0.18 |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 4.03 |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -4.03 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.87 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. rsc.org By modeling the potential energy surface, researchers can map out the entire course of a reaction involving this compound, from reactants to products. This involves locating all stable intermediates and, most importantly, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Identifying the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is critical for determining reaction rates and understanding the factors that control the reaction's feasibility and outcome.

Exploration of Potential Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including optical switching and data storage. medmedchem.com The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). medmedchem.commdpi.com Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), can be used to compute the polarizability (α) and hyperpolarizability (β) of a molecule. medmedchem.comnih.gov Molecules with large dipole moments and significant intramolecular charge transfer characteristics often exhibit high β values. While this compound does not have a classic strong donor-acceptor structure, the presence of the electron-withdrawing bromophenyl and nitrile groups could lead to modest NLO properties. A computational study would quantify these properties and compare them to known NLO materials like urea (B33335) for reference. ajchem-a.com

Table 4: Illustrative NLO Properties for this compound (Hypothetical Data)

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | α | 25.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 15.2 x 10⁻³⁰ | esu |

Synthetic Applications and Derivatization Strategies

7-(4-Bromophenyl)-7-oxoheptanenitrile as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct reactive sites—the aryl bromide, the ketone, and the nitrile—renders this compound a highly valuable and versatile building block in organic synthesis. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The ketone functionality serves as a handle for chain elongation, cyclization, and the formation of various functional groups, while the nitrile group can be transformed into amines, carboxylic acids, or serve as a precursor for nitrogen-containing heterocycles.

As a precursor, this compound provides a scaffold that can be elaborated in a stepwise and controlled manner. The differential reactivity of its functional groups allows for selective transformations. For instance, the ketone can be protected while the aryl bromide undergoes a Suzuki or Sonogashira coupling. Subsequently, deprotection of the ketone allows for further modification, such as olefination or reduction. The nitrile group, being relatively robust, can be carried through multiple synthetic steps before its conversion, for example, by reduction to a primary amine which can then be used for amide coupling or cyclization reactions. The electron-withdrawing nature of the nitrile group can also be exploited in various reactions. nih.gov This step-by-step modification capability is crucial in the multi-step synthesis of complex target molecules.

The inherent functionality of this compound makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. longdom.org The ketone and nitrile moieties can participate in cyclocondensation reactions to form various five- and six-membered rings.

Pyrimidines: Condensation of the ketone with urea (B33335), thiourea, or amidines can lead to the formation of pyrimidine (B1678525) or pyrimidinethione rings. bu.edu.egnih.govresearchgate.net The presence of the nitrile offers a site for further annulation or functionalization.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone with a thioamide, provides a route to thiazole derivatives. organic-chemistry.org The ketone in this compound can be α-halogenated and subsequently reacted with a thioamide to construct the thiazole ring. researchgate.netresearchgate.netnih.gov

Pyridines: The nitrile group can be utilized in the synthesis of pyridine (B92270) rings through various strategies, such as cycloaddition reactions or condensation with 1,3-dicarbonyl compounds.

The following table outlines potential heterocyclic systems that can be synthesized from this precursor.

| Heterocyclic System | Key Reactants/Reaction Type | Resulting Moiety |

| Pyrimidine | Urea/Thiourea/Amidine Condensation | 4-(4-bromophenyl)-6-(5-cyanopentyl)pyrimidine |

| Thiazole | α-Halogenation followed by Hantzsch Synthesis | 2-Substituted-4-(4-bromophenyl)-5-(5-cyanopentyl)thiazole |

| Pyridine | Krohnke Pyridine Synthesis | Substituted pyridine ring fused or linked to the core structure |

Late-Stage Functionalization and Diversification for Structural Analogues

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating structural analogues of a lead compound without the need for de novo synthesis. nih.govchimia.chacs.org this compound is an excellent substrate for LSF due to its multiple reactive handles. nih.govacs.org

Aryl Bromide Modification: The C-Br bond is a prime target for LSF. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings can be used to introduce a wide variety of substituents on the phenyl ring, thereby modulating the electronic and steric properties of the molecule. acs.org

Ketone Derivatization: The ketone can be converted to alkenes via Wittig-type reactions, to tertiary alcohols via Grignard addition, or functionalized at the α-position. nih.govnih.govacs.org These transformations allow for significant structural diversification.

Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring via cycloaddition with an azide. researchgate.net Each of these transformations introduces new functionalities that can dramatically alter the compound's properties.

Development of Chemical Libraries via Combinatorial Synthesis Techniques

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. The structure of this compound is well-suited for the "scaffold-based" approach in combinatorial synthesis. The core scaffold can be modified at its three reactive sites in a combinatorial fashion. For example, a library could be generated by reacting the starting material with a set of 10 different boronic acids (at the bromide), 10 different aldehydes (at the ketone via Wittig reaction), and then converting the nitrile to an amine followed by acylation with 10 different acid chlorides. This would theoretically generate a library of 10 x 10 x 10 = 1000 distinct compounds.

| Reaction Site | Combinatorial Reaction Type | Example Building Blocks |

| Aryl Bromide | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |

| Ketone | Wittig Reaction | Phosphonium ylides derived from various alkyl/aryl halides |

| Nitrile (post-reduction) | Amide Coupling | Acid chlorides, Carboxylic acids (with coupling agents) |

Utility in Radiochemistry for Radiolabeling Precursors (e.g., for [⁷⁶Br] applications)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes. nih.govradiologykey.com Bromine-76 (⁷⁶Br) is a positron-emitting radionuclide with a half-life of 16.2 hours, making it suitable for PET imaging. rsna.org Aryl bromides are common precursors for radiolabeling. nih.govnih.gov this compound can serve as a precursor for the synthesis of its ⁷⁶Br-labeled counterpart. This is typically achieved not by direct isotopic exchange, but by first converting the stable bromo-compound into a more reactive precursor, such as a trialkylstannyl or boronic ester derivative. This precursor is then reacted with a source of [⁷⁶Br]bromide under oxidative conditions to install the radionuclide. nih.gov The resulting [⁷⁶Br]-7-(4-bromophenyl)-7-oxoheptanenitrile could then be used to track the distribution and fate of this molecular scaffold in vivo.

Design and Synthesis of Molecular Probes and Scaffolds for Chemical Biology Research

Molecular probes are essential tools for studying biological systems. They typically consist of a core scaffold that may have biological activity, a linker, and a reporter group (e.g., a fluorophore or an affinity tag like biotin). mdpi.com The versatile functional groups of this compound make it an attractive scaffold for the synthesis of such probes. mdpi.com

Biotinylated Probes: The nitrile group can be reduced to a primary amine. This amine can then be coupled to biotin (B1667282) via an activated ester, creating a biotinylated probe. nih.govresearchgate.net Such probes can be used in pull-down assays to identify binding partners of the parent molecule from cell lysates. nih.gov

Fluorescently Labeled Probes: Similarly, the amine derived from the nitrile can be reacted with a fluorescent dye that has a reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate). This would covalently attach the fluorophore to the scaffold, allowing for visualization of its localization in cells using fluorescence microscopy.

The synthesis of these probes allows for the investigation of the mechanism of action and cellular targets of compounds derived from the this compound scaffold.

Future Research Directions and Perspectives in the Study of 7 4 Bromophenyl 7 Oxoheptanenitrile

Exploration of Novel and More Sustainable Synthetic Routes and Catalytic Systems

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 7-(4-Bromophenyl)-7-oxoheptanenitrile will likely prioritize the shift from traditional batch processes, which often rely on stoichiometric reagents and volatile organic solvents, to more sustainable alternatives.

Key areas of exploration include:

Green Catalysis: Investigation into catalysts that are abundant, non-toxic, and recyclable is paramount. This includes the use of biocatalysts or naturally derived catalysts, such as lemon juice, which has been successfully used for the synthesis of related heterocyclic compounds. researchgate.net Another avenue involves employing nanoparticles, such as ZnO or TiO2-coated magnetite nanoparticles, which offer high catalytic activity and can be easily recovered and reused. researchgate.netresearchgate.net

Aqueous Micellar Catalysis: A significant advancement would be the adaptation of synthesis to aqueous media, thereby reducing reliance on organic solvents. Designer surfactants can form nanomicelles in water, creating hydrophobic pockets that act as microreactors for organic reactions. nsf.gov This approach has been successfully applied to the synthesis of biaryl precursors in continuous flow systems, suggesting its potential applicability for synthesizing this compound. nsf.gov

Advanced Catalytic Systems: Research into novel transition metal catalysts, particularly those based on abundant metals like iron, is a promising direction. For instance, iron nanoparticles doped with palladium have been shown to be effective in coupling reactions performed in water, offering a more sustainable alternative to purely palladium-based systems. nsf.gov

| Synthetic Approach | Catalyst Type | Potential Advantages |

| Green Catalysis | Natural acids (e.g., citric acid in lemon juice) | Biodegradable, low-cost, readily available. researchgate.net |

| Heterogeneous nanoparticles (e.g., nano-ZnO) | Recyclable, high surface area, enhanced reactivity. researchgate.net | |

| Aqueous Micellar Catalysis | Designer Surfactants (e.g., TPGS-750-M) | Eliminates need for organic solvents, enables reactions in water. nsf.gov |

| Advanced Metal Catalysis | Doped Iron Nanoparticles (e.g., Fe/Pd NPs) | Reduces reliance on precious metals, effective in aqueous media. nsf.gov |

Advanced Computational Studies for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of chemical processes and materials. For this compound, future computational studies could provide profound insights that guide laboratory work.

Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict transition states, and calculate activation energies. This allows for the in-silico screening of potential catalysts and reaction conditions, identifying the most promising routes before any experiments are conducted. researchgate.net Such studies can rationalize the high potency of inhibitors by modeling their interaction with enzyme binding sites. researchgate.net